Cdk/hdac-IN-1

CDK inhibitor selectivity cell cycle arrest mechanism cyclin-dependent kinase profiling

Select Cdk/hdac-IN-1 for its unique CDK2/4/6 triple-inhibition profile (IC50: CDK2 60.9 nM, CDK4 276 nM, CDK6 27.2 nM) combined with selective HDAC6 targeting (IC50 128.6 nM). Unlike dual inhibitors that engage class I HDACs (CDK/HDAC-IN-2: HDAC1 6.4 nM, HDAC2 0.25 nM; CDK/HDAC-IN-3: HDAC1/2/3 at 62–93 nM), this compound provides clean cytoplasmic HDAC6 selectivity without confounding transcriptional effects. Its indirubin scaffold distinguishes it from palbociclib- and aminopyrimidine-based inhibitors, making it the essential reference for natural product-derived SAR programs. Researchers comparing CDK isoform selectivity across the dual-inhibitor class require this compound to represent the CDK2/4/6 phenotype.

Molecular Formula C20H18N4O4
Molecular Weight 378.4 g/mol
Cat. No. B12413721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk/hdac-IN-1
Molecular FormulaC20H18N4O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCCC(=O)NO
InChIInChI=1S/C20H18N4O4/c25-16(23-27)10-5-11-28-24-18-13-7-2-4-9-15(13)21-19(18)17-12-6-1-3-8-14(12)22-20(17)26/h1-4,6-9,22,26-27H,5,10-11H2,(H,23,25)/b24-18+
InChIKeyFJGBGCCFCHEKGZ-HKOYGPOVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk/hdac-IN-1: Dual CDK2/4/6 and HDAC6 Inhibitor for Cancer Research Procurement


Cdk/hdac-IN-1 (CAS 2762181-73-5) is a small-molecule dual inhibitor targeting cyclin-dependent kinases (CDK2, CDK4, CDK6) and histone deacetylase 6 (HDAC6) [1]. Structurally derived from the indirubin scaffold, this compound combines cell cycle regulation with epigenetic modulation in a single chemical entity [2]. Its balanced inhibitory profile across multiple CDK isoforms and selective HDAC6 targeting distinguishes it from other dual CDK/HDAC inhibitors that preferentially engage CDK9, CDK1/2, or CDK4/6 with different HDAC isoform selectivity [1].

Why Cdk/hdac-IN-1 Cannot Be Substituted with Other CDK/HDAC Dual Inhibitors


Dual CDK/HDAC inhibitors exhibit highly divergent target selectivity profiles that preclude simple substitution in research applications. While all compounds in this class share the nominal dual-targeting designation, their CDK isoform specificity (CDK1/2, CDK2/4/6, CDK4/6, or CDK9/12/13) and HDAC class selectivity (HDAC1/2/3, HDAC6, or pan-HDAC) vary dramatically [1]. Cdk/hdac-IN-1 uniquely combines CDK2/4/6 inhibition with selective HDAC6 targeting, whereas CDK/HDAC-IN-2 preferentially inhibits CDK1/2 with HDAC1/2 [2], and CDK/HDAC-IN-3 targets CDK9/12/13 with HDAC1/2/3 [3]. These differences translate to distinct effects on cell cycle phase arrest (G0/G1 versus G2/M versus S phase) and apoptotic pathway engagement [1][2][3]. Researchers must select the specific inhibitor whose target engagement profile aligns with their experimental hypothesis rather than assuming functional equivalence.

Cdk/hdac-IN-1 Quantitative Differentiation Evidence Against Closest Analogs


CDK Isoform Selectivity Profile: Cdk/hdac-IN-1 Targets CDK2/4/6 Whereas Analogs Target Distinct CDK Subsets

Cdk/hdac-IN-1 demonstrates a distinct CDK inhibitory profile targeting CDK2, CDK4, and CDK6 simultaneously, with IC50 values of 60.9 ± 2.9 nM, 276 ± 22.3 nM, and 27.2 ± 4.2 nM, respectively [1]. In contrast, CDK/HDAC-IN-2 primarily inhibits CDK1 (8.63 nM) and CDK2 (0.30 nM) while showing negligible activity against CDK4/6 (>1000 nM) [2]. CDK/HDAC-IN-3 targets an entirely different CDK subset—CDK9 (98.32 nM), CDK12 (98.85 nM), and CDK13 (100 nM)—with no reported activity against CDK2/4/6 [3]. CDK4/6/HDAC-IN-1 (compound N14) focuses narrowly on CDK4 (7.23 nM) and CDK6 (13.20 nM) without CDK2 inhibition [4].

CDK inhibitor selectivity cell cycle arrest mechanism cyclin-dependent kinase profiling

HDAC Isoform Selectivity: Cdk/hdac-IN-1 Selectively Targets HDAC6 Unlike Pan-HDAC or HDAC1/2/3-Focused Analogs

Cdk/hdac-IN-1 exhibits selective HDAC6 inhibition with an IC50 of 128.6 ± 0.4 nM, with no reported activity against class I HDACs (HDAC1/2/3) [1]. This selectivity profile contrasts sharply with comparator compounds: CDK/HDAC-IN-2 potently inhibits HDAC1 (6.4 nM), HDAC2 (0.25 nM), and HDAC3 (45 nM) while showing minimal HDAC6 activity (>1000 nM) [2]. CDK/HDAC-IN-3 targets HDAC1 (62.12 nM), HDAC2 (93.28 nM), and HDAC3 (82.87 nM) with no reported HDAC6 selectivity [3]. CDK4/6/HDAC-IN-1 exhibits dual HDAC1 (55.66 nM) and HDAC6 (48.38 nM) inhibition [4].

HDAC6 selective inhibitor epigenetic modulation histone deacetylase profiling

Differential Cell Cycle Arrest Mechanism: Cdk/hdac-IN-1 Induces Distinct Phase Arrest Compared to CDK1/2 and CDK9-Targeting Analogs

The CDK isoform inhibition pattern of Cdk/hdac-IN-1 predicts a cell cycle arrest profile distinct from comparator compounds. Cdk/hdac-IN-1, through combined CDK4/6 and CDK2 inhibition, is expected to induce arrest at both G1/S transition and S phase [1]. CDK/HDAC-IN-2, through preferential CDK1 and CDK2 inhibition, arrests cells in G2/M phase [2]. CDK/HDAC-IN-3, through CDK9 inhibition, induces S phase cell cycle arrest [3]. CDK4/6/HDAC-IN-1, through selective CDK4/6 inhibition, induces G0/G1 phase arrest [4].

cell cycle arrest G0/G1 phase S phase G2/M phase

Structural Scaffold Differentiation: Indirubin-Based Cdk/hdac-IN-1 Versus Palbociclib-Based CDK4/6/HDAC-IN-1 and Aminopyrimidine-Based CDK9/HDAC Inhibitors

Cdk/hdac-IN-1 is derived from the indirubin scaffold, a natural product-based bis-indole framework distinct from the synthetic scaffolds of comparator compounds [1]. CDK4/6/HDAC-IN-1 (compound N14) is constructed by fusing the CDK4/6 inhibitor palbociclib with the zinc-binding group (ZBG) of HDAC inhibitors SAHA/chidamide [2]. CDK/HDAC-IN-3 (compound 33a) and compound 8e are built on aminopyrimidine/aminopyridine scaffolds designed for CDK9/HDAC dual inhibition [3][4]. The indirubin core of Cdk/hdac-IN-1 provides a distinct binding mode to the CDK ATP-binding pocket and a unique linker geometry connecting the HDAC inhibitory hydroxamic acid moiety [1].

chemical scaffold structure-activity relationship indirubin derivative

Cdk/hdac-IN-1 Optimal Research Application Scenarios Based on Differentiated Target Profile


Investigating Synergistic CDK2/4/6 Inhibition with HDAC6-Selective Modulation

Researchers studying the combined effects of broad-spectrum CDK inhibition (G1/S and S phase targeting) with cytoplasmic HDAC6-selective deacetylase inhibition should select Cdk/hdac-IN-1. The compound's unique CDK2/4/6 triple inhibition profile (IC50: CDK2 60.9 nM, CDK4 276 nM, CDK6 27.2 nM) coupled with selective HDAC6 targeting (IC50 128.6 nM) enables investigation of coordinated cell cycle disruption and α-tubulin acetylation without confounding class I HDAC-mediated transcriptional effects [1].

Indirubin Scaffold-Based Dual Inhibitor Screening and SAR Studies

Medicinal chemistry programs focused on natural product-derived indirubin scaffolds for dual CDK/HDAC inhibition should utilize Cdk/hdac-IN-1 as a reference compound. Its indirubin core distinguishes it from palbociclib-based (CDK4/6/HDAC-IN-1) and aminopyrimidine-based (CDK/HDAC-IN-3) dual inhibitors, providing a structurally distinct starting point for structure-activity relationship exploration [2]. The compound serves as a benchmark for evaluating novel indirubin derivatives in the same chemical series [2].

Experiments Requiring HDAC6-Selective Over Class I HDAC Inhibition

Studies aimed at isolating the biological effects of HDAC6 inhibition (cytoplasmic deacetylase functions, aggresome pathway, cell motility) from class I HDAC inhibition (nuclear histone acetylation, broad transcriptional changes) should employ Cdk/hdac-IN-1. Unlike CDK/HDAC-IN-2 (HDAC1 IC50 6.4 nM, HDAC2 IC50 0.25 nM) and CDK/HDAC-IN-3 (HDAC1 IC50 62.12 nM, HDAC2 IC50 93.28 nM, HDAC3 IC50 82.87 nM), which potently inhibit class I HDACs, Cdk/hdac-IN-1 provides clean HDAC6 selectivity (IC50 128.6 nM) [1].

Comparative Pharmacology Studies of CDK Isoform Selectivity Patterns

Researchers conducting systematic comparisons of CDK isoform selectivity should include Cdk/hdac-IN-1 to represent the CDK2/4/6 triple-inhibition phenotype. This contrasts with CDK1/2-focused inhibitors (CDK/HDAC-IN-2), CDK9/12/13-targeting compounds (CDK/HDAC-IN-3), and CDK4/6-selective agents (CDK4/6/HDAC-IN-1) [1]. Such comparative studies elucidate the functional consequences of distinct CDK inhibition spectra on cell cycle arrest mechanisms, apoptotic pathway engagement, and therapeutic window characteristics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk/hdac-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.